molecular formula C12H22O2 B12749153 Prenyl 5-methylhexanoate CAS No. 73003-75-5

Prenyl 5-methylhexanoate

Cat. No.: B12749153
CAS No.: 73003-75-5
M. Wt: 198.30 g/mol
InChI Key: QEQSNJLEZNHMKS-UHFFFAOYSA-N
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Description

Contextualization within Insect Semiochemistry

Semiochemicals are chemicals that convey signals between organisms, with pheromones being a key category used for intraspecific communication. mdpi.complantprotection.pl These molecules are fundamental to numerous insect behaviors, including mating, aggregation, and alarm signaling. nih.govmdpi.com Prenyl 5-methylhexanoate has been identified as a critical semiochemical, specifically the primary component of the female-emitted sex pheromone of the Matsumoto mealybug, Crisicoccus matsumotoi. researchgate.netrsc.orgpsu.edu

In this context, the compound serves to attract conspecific males for the purpose of mating, a vital function for the reproduction of this species. researchgate.netrsc.org The Matsumoto mealybug belongs to the family Pseudococcidae, a group of insects known for producing highly potent and structurally diverse sex pheromones. researchgate.netrsc.org The identification of this compound as the attractant for C. matsumotoi provides a specific example of the chemical mediation of reproductive behavior in this insect family.

Table 1: Profile of this compound in Insect Communication

Feature Description
Compound Name This compound (3-methyl-3-butenyl 5-methylhexanoate)
Chemical Class Ester of a hemiterpene alcohol and a fatty acid
Signal Type Pheromone (Sex Pheromone)
Function Attraction of males for mating
Emitting Species Matsumoto mealybug (Crisicoccus matsumotoi)
Insect Order Hemiptera

| Insect Family | Pseudococcidae |

Significance as a Unique Pheromone Structure

The chemical structure of this compound is noteworthy and sets it apart from the majority of known insect pheromones, particularly those found within the Coccoidea superfamily (scale insects and mealybugs). researchgate.netrsc.org Most pheromones from this group are esters derived from irregular monoterpenoids, which are characterized by a non-head-to-tail linkage of their two isoprene (B109036) units. researchgate.netrsc.org

This compound deviates significantly from this pattern. Its structure is an ester composed of two distinct parts: a hemiterpene alcohol (prenyl alcohol) and a methyl-branched medium-chain fatty acid (5-methylhexanoic acid). researchgate.netrsc.org This composition is significant for two primary reasons:

Hemiterpene Base : It is the first and, to date, the only pheromone identified from a mealybug or scale insect that is based on a hemiterpene alcohol. rsc.orgpsu.edursc.org

Rare Acid Moiety : The acid component, 5-methylhexanoic acid, is also an uncommon feature in the chemical structures of insect pheromones. rsc.orgpsu.edursc.org

Table 2: Structural Comparison of Representative Mealybug Pheromones

Pheromone Insect Species Structural Class Key Features
This compound Crisicoccus matsumotoi Hemiterpenoid Ester Ester of a hemiterpene alcohol and a rare fatty acid. researchgate.netrsc.org

| (S)-(+)-Lavandulyl senecioate | Planococcus ficus (Vine Mealybug) | Irregular Monoterpenoid Ester | Ester of lavandulol, an irregular monoterpene alcohol. rsc.orgrsc.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73003-75-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3-methylbut-2-enyl 5-methylhexanoate

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-12(13)14-9-8-11(3)4/h8,10H,5-7,9H2,1-4H3

InChI Key

QEQSNJLEZNHMKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)OCC=C(C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Discovery and Characterization in Specific Insect Species

The identification of chemical compounds in nature is a critical aspect of entomological and chemical ecology research. The discovery of Prenyl 5-methylhexanoate as an insect sex pheromone represents a significant finding, particularly within the study of mealybugs.

This compound has been identified as the female-emitted sex pheromone of the Matsumoto mealybug, Crisicoccus matsumotoi researchgate.netnih.gov. This identification marked the discovery of a new class of mealybug pheromones. researchgate.netnih.gov Prior to this finding, known mealybug pheromones generally shared a common structural feature: they were carboxylic esters of monoterpene alcohols characterized by irregular, non-head-to-tail linkages. researchgate.netnih.gov

The structure of this compound, an ester of a hemiterpene alcohol and a methyl-branched medium-chain fatty acid, deviates from this established pattern. researchgate.net The identification was accomplished through rigorous analytical methods, and its function as a key navigation tool for males to find females for copulation was confirmed. researchgate.netnih.gov Field trapping experiments demonstrated the attractiveness of both the isolated natural product and a synthetically created sample to male C. matsumotoi. researchgate.netnih.gov

Table 1: Identification of this compound in Crisicoccus matsumotoi

Feature Description
Insect Species Crisicoccus matsumotoi (Matsumoto Mealybug)
Compound Name This compound (also identified as 3-methyl-3-butenyl 5-methylhexanoate) researchgate.netnih.gov
Pheromone Type Female-emitted sex pheromone researchgate.net
Significance Represents a new class of mealybug pheromone, distinct from the typical monoterpene esters. researchgate.netnih.gov

| Biological Function | Attracts males for mating, facilitating reproduction. researchgate.netnih.gov |

A notable aspect of the discovery of this compound in the Matsumoto mealybug is the uncommon nature of its acid component. The 5-methylhexanoic acid moiety is considered rare among insect pheromones. researchgate.netnih.gov This rarity further emphasizes the unique biochemical pathway utilized by C. matsumotoi for pheromone synthesis compared to other studied mealybug species. The presence of this specific branched-chain fatty acid derivative highlights the chemical diversity and evolutionary divergence of semiochemicals even within a single insect family.

Isolation and Extraction Techniques from Biological Samples

The characterization of this compound from Crisicoccus matsumotoi involved a combination of sophisticated analytical techniques to isolate and identify the compound from biological samples. nih.gov The process required the extraction of volatile compounds emitted by the female mealybugs, followed by high-resolution chemical analysis.

The primary methods used in the identification of the pheromone were:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique was essential for separating the individual chemical components from the collected samples and providing initial data on their mass, which aids in structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was used to definitively determine the chemical structure of the isolated compound, confirming it as this compound. nih.gov

Following the analytical identification, the biological activity was verified through field trials. A synthetic version of the identified compound was produced and tested alongside the natural extract to confirm its attractiveness to male mealybugs, validating its role as a sex pheromone. researchgate.netnih.gov

Table 2: Analytical Methodologies for Characterization

Technique Purpose in Identification
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and initial mass analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Final determination of the precise chemical structure. nih.gov

| Field Trapping Experiments | Confirmation of the biological activity and attractiveness of the isolated and synthetic compounds to males. researchgate.netnih.gov |


Table 3: List of Compound Names

Compound Name
This compound

Biosynthesis Pathways and Enzymatic Mechanisms

Biosynthesis of the Prenyl Moiety

The prenyl group of Prenyl 5-methylhexanoate originates from the isoprenoid biosynthetic pathway, a fundamental metabolic route responsible for the synthesis of a vast array of natural products, including terpenes, steroids, and carotenoids. The fundamental building blocks of all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Investigation of Isoprenoid Pathway Dynamics

In plants and some microorganisms, two independent pathways lead to the formation of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. In contrast, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate.

The dynamic interplay and potential crosstalk between these two pathways can influence the pool of prenyl diphosphate precursors available for downstream modifications. Farnesyl diphosphate (FPP) synthase (FPS) is a key enzyme that catalyzes the synthesis of FPP, a C15 isoprenoid that serves as a precursor for various cytosolic and mitochondrial isoprenoids. Studies in Arabidopsis have shown that having two FPS genes provides redundancy, ensuring the continued production of essential FPP-derived compounds for normal growth and development.

The regulation of these pathways is complex and occurs at multiple levels, ensuring a controlled supply of precursors for various isoprenoid-derived molecules. This intricate regulation highlights the cellular importance of managing the flux through the isoprenoid network to meet the demands for different end products.

Enzymatic Formation of Irregular Prenyl Diphosphates (e.g., trans IDS5)

While the majority of isoprenoids are formed through the regular head-to-tail condensation of IPP and DMAPP, some enzymes, known as isoprenyl diphosphate synthases (IDS), can catalyze irregular couplings. These irregular condensations lead to the formation of non-canonical isoprenoid backbones.

An example of such an enzyme is trans-isoprenyl diphosphate synthase 5 (trans-IDS5), which has been shown to produce the irregular prenyl diphosphates, lavandulyl diphosphate and maconelliyl diphosphate, in addition to its regular activity. The formation of these irregular structures involves a "head-to-middle" condensation of two DMAPP units. Specifically, the reaction involves a nucleophilic attack from the double bond of one DMAPP molecule onto the C2' of another DMAPP molecule. This is distinct from the typical head-to-tail (1'-4) linkage.

Research has demonstrated that specific amino acid residues within the active site of these enzymes are crucial for determining the type of coupling reaction and the chain length of the final product. For instance, targeted mutagenesis of aspartate and lysine (B10760008) residues in the active site of trans-IDS5 has been shown to influence its chain length preference and irregular coupling activity.

EnzymeSubstrate(s)Regular Product(s)Irregular Product(s)Coupling Type
trans-IDS5 DMAPP, IPPGeranyl diphosphate (GPP)Lavandulyl diphosphate, Maconelliyl diphosphateHead-to-tail (regular), Head-to-middle (irregular)
Chrysanthemyl diphosphate synthase DMAPP-Chrysanthemyl diphosphate, Lavandulyl diphosphate1'-2-3 coupling
cis-IDS from Lavandula x intermedia DMAPP-Lavandulyl diphosphate1'-2 linkage

Genetic Determinants of Terpenoid Biosynthesis in Pheromone-Producing Organisms

In many insects, particularly moths, terpenoids and their derivatives are utilized as sex pheromones. The biosynthesis of these specific pheromone components is under strict genetic control, involving specialized enzymes that have evolved to produce species-specific chemical signals.

Terpene synthases (TPSs) are a diverse class of enzymes responsible for synthesizing the vast array of terpenoid structures from prenyl diphosphate precursors. The specificity of these enzymes dictates the final structure of the terpene product. In addition to TPSs, other enzyme families, such as desaturases and fatty acyl reductases (FARs), play crucial roles in modifying the terpenoid backbone to generate the final active pheromone molecules.

The genes encoding these biosynthetic enzymes are often expressed specifically in the pheromone glands of the organism. The evolution of new pheromone blends can occur through mutations in the coding regions of these genes, leading to altered enzyme function, or through changes in gene regulation, resulting in the expression of different sets of biosynthetic genes. This genetic plasticity allows for the diversification of pheromone signals, which is a key driver of speciation in these organisms.

Biosynthesis of the 5-Methylhexanoic Acid Moiety

The 5-methylhexanoic acid portion of this compound is a branched-chain fatty acid. Its biosynthesis is linked to the metabolism of amino acids and utilizes precursors from these pathways to initiate the fatty acid synthesis process.

Precursor Utilization in Fatty Acid Metabolism

The biosynthesis of branched-chain fatty acids (BCFAs) is initiated by primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. In the case of 5-methylhexanoic acid, the precursor is derived from leucine.

The degradation of leucine produces isovaleryl-CoA. This molecule can then serve as a primer for the fatty acid synthase (FAS) system, which is typically primed by acetyl-CoA for the synthesis of straight-chain fatty acids. The FAS machinery then extends this branched-chain primer through the iterative addition of two-carbon units from malonyl-CoA.

In some bacteria, a novel biosynthetic route to isovaleric acid has been identified that is independent of the degradation of branched-chain amino acids. This pathway involves a branch of the mevalonate pathway and proceeds through the intermediate 3,3-dimethylacryloyl-CoA, which is formed from acetate.

Proposed Metabolic Routes for Branched-Chain Fatty Acids

The initial steps in the formation of the branched-chain primer from amino acids involve two key enzymatic reactions:

Branched-chain amino acid transferase (BCAT): This enzyme catalyzes the transamination of the branched-chain amino acid (e.g., leucine) to its corresponding α-keto acid (α-ketoisocaproate).

Branched-chain α-keto acid dehydrogenase (BKD) complex: This multi-enzyme complex then catalyzes the oxidative decarboxylation of the α-keto acid to form the corresponding acyl-CoA derivative (e.g., isovaleryl-CoA).

Once the branched-chain acyl-CoA primer is formed, it enters the fatty acid synthesis cycle. The fatty acid synthase (FAS) is a multi-enzyme complex that catalyzes the elongation of the acyl chain. The process involves a series of condensation, reduction, dehydration, and further reduction reactions, with malonyl-CoA serving as the two-carbon donor in each cycle. The promiscuity of the FAS system allows it to accept branched-chain primers, leading to the formation of BCFAs.

The final step in the biosynthesis of this compound would be the esterification of 5-methylhexanoic acid with a prenyl alcohol (prenol), which is formed from the dephosphorylation of a corresponding prenyl diphosphate. This reaction is catalyzed by an acyltransferase enzyme.

Chemical Synthesis and Analog Development

Strategies for the Total Synthesis of Prenyl 5-Methylhexanoate

The complete synthesis of this compound is centered around the formation of an ester bond between its two constituent parts: prenyl alcohol and 5-methylhexanoic acid. The selection of a suitable esterification method is critical to ensure a high yield and purity of the final product.

Several established esterification methods can be employed for the synthesis of this compound. The choice of method often depends on the scale of the reaction and the stability of the starting materials.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification where a carboxylic acid and an alcohol react to form an ester and water. mdpi.comrsc.orgresearchgate.net For the synthesis of this compound, this would involve reacting 5-methylhexanoic acid with prenyl alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. mdpi.com To favor the formation of the ester, the reaction is often carried out with an excess of the alcohol or by removing water as it is formed. mdpi.comresearchgate.net

Steglich Esterification : This method is particularly useful for forming esters under mild, room-temperature conditions and is suitable for substrates that may be sensitive to the harsh conditions of Fischer esterification. d-nb.infoeurekaselect.com The reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). d-nb.infoeurekaselect.comresearchgate.net In this process, the carboxylic acid is activated by the carbodiimide, which is then attacked by the alcohol to form the ester. eurekaselect.comresearchgate.net

Mitsunobu Reaction : This reaction allows for the conversion of primary and secondary alcohols to esters with an inversion of stereochemistry at the alcohol's chiral center, if one exists. nih.govnih.gov It involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org The alcohol, in this case, prenyl alcohol, is activated by the reagents, allowing for nucleophilic attack by the carboxylate of 5-methylhexanoic acid. nih.gov

Table 1: Comparison of Esterification Methods for this compound Synthesis

ReactionReagentsConditionsAdvantagesDisadvantages
Fischer-Speier 5-Methylhexanoic acid, Prenyl alcohol, Acid catalyst (e.g., H₂SO₄)Typically requires heat and removal of waterInexpensive reagents, suitable for large scaleHarsh conditions, may not be suitable for sensitive substrates
Steglich 5-Methylhexanoic acid, Prenyl alcohol, DCC/DIC, DMAPMild, room temperatureMild conditions, high yieldsUse of coupling agents can complicate purification
Mitsunobu 5-Methylhexanoic acid, Prenyl alcohol, PPh₃, DEAD/DIADMild, typically low temperature to room temperatureMild conditions, stereochemical inversion at chiral alcoholsStoichiometric amounts of reagents required, purification can be challenging

The prenyl group contains a double bond, which can exist as either the E (trans) or Z (cis) isomer. For many biological applications, the specific stereochemistry of this double bond is crucial. In the context of the aforementioned esterification reactions, the stereochemistry of the prenyl alcohol starting material is generally retained in the final ester product. Therefore, obtaining the desired isomer of this compound begins with the selection of the appropriate isomer of prenyl alcohol.

Prenyl alcohol itself can be synthesized from isoprene (B109036) through various methods, including chlorination followed by esterification and saponification, which can provide control over the isomeric purity of the final alcohol.

Synthetic Approaches to the 5-Methylhexanoic Acid Component

The 5-methylhexanoic acid portion of the target molecule contains a chiral center at the 5-position. The synthesis of enantiomerically pure forms of this acid is a key challenge.

Achieving a specific stereoisomer of 5-methylhexanoic acid requires asymmetric synthesis techniques. These methods often draw from strategies developed for the synthesis of structurally related chiral molecules.

Asymmetric Hydrogenation : This is a powerful technique for establishing stereocenters. A common approach involves the asymmetric hydrogenation of a prochiral olefin precursor. For example, a suitably substituted hexenoic acid derivative can be hydrogenated using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., DuPHOS), to yield the desired enantiomer of 5-methylhexanoic acid.

Use of Chiral Auxiliaries : Chiral auxiliaries are chemical compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. For instance, an achiral precursor to 5-methylhexanoic acid can be attached to a chiral auxiliary, such as an Evans oxazolidinone. Subsequent alkylation of this complex will proceed with high diastereoselectivity. Removal of the chiral auxiliary then yields the enantiomerically enriched 5-methylhexanoic acid.

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce chiral molecules.

Enzymatic Resolution : Lipases are a class of enzymes that can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This process, known as kinetic resolution, can be applied to a racemic ester of 5-methylhexanoic acid. For example, a racemic methyl 5-methylhexanoate could be treated with a lipase, which would selectively hydrolyze one enantiomer to the carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid enantiomer. nih.govnih.gov Lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia have shown utility in resolving similar branched-chain acid esters. researchgate.netnih.gov

Nitrilase-Mediated Hydrolysis : Nitrilases are enzymes that can catalyze the hydrolysis of nitriles directly to carboxylic acids. In a chemoenzymatic approach, a dinitrile precursor to 5-methylhexanoic acid could be synthesized chemically. A nitrilase could then be used for the regio- and enantioselective hydrolysis of one of the nitrile groups to a carboxylic acid, establishing the chiral center. researchgate.netnih.gov

Table 2: Asymmetric and Chemoenzymatic Approaches for 5-Methylhexanoic Acid Synthesis

MethodKey FeaturesExample Application/EnzymeOutcome
Asymmetric Hydrogenation Use of chiral metal catalysts (e.g., Rh-DuPHOS) on a prochiral alkene.Hydrogenation of a 5-methylhexenoic acid derivative.Enantiomerically enriched 5-methylhexanoic acid.
Chiral Auxiliaries Temporary attachment of a chiral molecule to direct a stereoselective reaction.Evans oxazolidinone directed alkylation.Diastereoselective formation of a precursor, leading to enantiomerically enriched acid after auxiliary removal.
Enzymatic Resolution Selective reaction of one enantiomer in a racemic mixture by an enzyme.Lipase-catalyzed hydrolysis of racemic methyl 5-methylhexanoate.Separation of one enantiomer as the acid and the other as the unreacted ester.
Nitrilase Hydrolysis Enantioselective hydrolysis of a nitrile group to a carboxylic acid.Nitrilase-mediated hydrolysis of a dinitrile precursor.Formation of a chiral carboxylic acid from a prochiral dinitrile.

Synthesis of Structurally Related Analogs for Research Purposes

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies, which help in understanding how the molecule's structure relates to its biological activity. These analogs can be created by modifying either the prenyl moiety or the 5-methylhexanoic acid portion.

Modification of the Prenyl Group : Analogs can be synthesized using alcohols other than prenyl alcohol. This could include alcohols with different chain lengths (e.g., geraniol, farnesol) or different substitution patterns on the double bond. The same esterification methods described in section 4.1.1 can be applied to couple these alternative alcohols with 5-methylhexanoic acid.

Modification of the Carboxylic Acid : The 5-methylhexanoic acid component can be varied in several ways. This includes changing the chain length (e.g., 4-methylpentanoic acid, 6-methylheptanoic acid), altering the position of the methyl group, or introducing other functional groups. These modified carboxylic acids can then be esterified with prenyl alcohol.

Combinatorial Biosynthesis : Modern synthetic biology techniques allow for the creation of novel analogs through enzymatic pathways. For example, engineered prenyltransferases have been used to attach various prenyl groups to different aromatic acceptor molecules. nih.gov While not directly applied to 5-methylhexanoic acid, this principle could be adapted to generate a library of prenylated carboxylic acids or their precursors, which could then be used to synthesize a diverse range of analogs.

Advanced Analytical Methodologies for Characterization and Quantification

Mass Spectrometry-Based Techniques for Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone for the molecular analysis of volatile compounds like Prenyl 5-methylhexanoate, offering profound insights into its elemental composition and structural features.

High-Resolution Tandem Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is indispensable for the accurate determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional precision. libretexts.org For this compound (C₁₂H₂₂O₂), the theoretical exact mass can be calculated. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the m/z value to several decimal places, allowing for the confident assignment of the elemental composition. wur.nl This high accuracy distinguishes the target compound from other isobaric species that may have the same nominal mass but different elemental formulas.

Fragment Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS or MS²) provides definitive structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. chemguide.co.uk The fragmentation pattern of an organic molecule in a mass spectrometer is unique and serves as a molecular fingerprint. libretexts.org

In the case of this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•). The subsequent fragmentation is predictable based on the functional groups present. Key fragmentation pathways for esters often involve cleavage at the C-O bond and the bonds adjacent to the carbonyl group. For prenyl esters, characteristic fragmentation of the prenyl group is also expected. researchgate.net

Predicted Fragmentation of this compound:

Fragment IonProposed Structurem/z (Nominal)Description
[C₅H₉]⁺Prenyl cation69Loss of the 5-methylhexanoate radical. This is often a prominent peak for prenylated compounds.
[C₇H₁₃O]⁺Acylium ion113Cleavage of the O-prenyl bond, resulting in the 5-methylhexanoyl cation.
[C₅H₈]⁺•Isoprene (B109036) radical cation68Resulting from rearrangement and fragmentation of the prenyl group.
[M-C₅H₉]⁺129Loss of the prenyl radical.
[M-C₅H₁₀]⁺•128McLafferty rearrangement, if sterically feasible.

This table is based on general fragmentation patterns of esters and prenylated compounds and represents predicted fragments.

The analysis of these fragment ions allows for the precise confirmation of both the fatty acid and the alcohol moieties of the ester, thus confirming the structure of this compound.

Chromatographic Techniques for Separation and Detection

Chromatography is essential for the separation of this compound from complex matrices before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be compared against spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Related Compounds

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of less volatile or thermally labile related compounds, such as short-chain fatty acids (the precursors to esters like this compound). nih.gov The analysis of short-chain fatty acids by LC-MS often requires derivatization to improve their chromatographic retention and ionization efficiency. shimadzu.comecu.edu.au Common derivatization agents include 3-nitrophenylhydrazine (B1228671) (3-NPH). shimadzu.com Although this compound itself is volatile and well-suited for GC-MS, LC-MS methods could be developed for its analysis, particularly if it is present in a complex, non-volatile matrix. The retention time in LC is dependent on the specific column and mobile phase used. frontiersin.org

Spectroscopic and Microchemical Approaches for Functional Group Analysis

Spectroscopic techniques provide valuable information about the functional groups present in a molecule, complementing the data obtained from mass spectrometry.

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. For an ester like this compound, the most characteristic absorption is the strong carbonyl (C=O) stretch. spectroscopyonline.com Additionally, C-O stretching vibrations and C-H vibrations from the alkyl and prenyl groups will be present. vscht.cz

Characteristic IR Absorption Frequencies for Esters:

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O Stretch1750 - 1735Strong
C-O Stretch1300 - 1000Strong
C=C Stretch (Prenyl)~1670Medium-Weak
=C-H Stretch (Prenyl)~3040Medium
C-H Stretch (Alkyl)2960 - 2850Strong

This table provides typical ranges for the functional groups present in this compound. researchgate.netucla.edu

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons in the 5-methylhexanoate and the prenyl moieties. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, allowing for the confirmation of the total number of carbons and the nature of their bonding. beilstein-journals.org

While specific, experimentally determined NMR data for this compound are not widely published, the expected chemical shifts can be predicted based on the known values for similar structural motifs.

Ecological and Evolutionary Research Perspectives

Elucidation of Pheromone-Mediated Insect Behaviors

Prenyl 5-methylhexanoate has been identified as the primary component of the female-produced sex pheromone of the obscure mealybug, Pseudococcus viburni. This irregular monoterpenoid, chemically known as (1R,2R,3S*)-(2,3,4,4-tetramethylcyclopentyl)methyl acetate, plays a crucial role in the reproductive behavior of this species. nih.gov Research into its function has provided significant insights into the chemical communication systems of mealybugs.

Specificity of Conspecific Male Attraction

The sex pheromone of P. viburni demonstrates a high degree of specificity, primarily attracting males of the same species. researchgate.net This specificity is critical for reproductive isolation, ensuring that the short-lived and fragile winged males can efficiently locate sedentary, wingless conspecific females, thereby avoiding wasted time and energy on fruitless interspecies interactions. researchgate.net The unique chemical structure of this compound is a key factor in this precise recognition system. researchgate.net In field studies, traps baited with synthetic this compound have been shown to be highly attractive to P. viburni males, while traps for other mealybug species, such as the grape mealybug (Pseudococcus maritimus) and the longtailed mealybug (Pseudococcus longispinus), did not capture P. viburni, highlighting the species-specific nature of the pheromone.

Biological Activity Under Field Conditions

Field trials have consistently demonstrated the potent biological activity of synthetic this compound in attracting male obscure mealybugs. escholarship.org Pheromone-baited traps are effective tools for monitoring the presence and seasonal flight patterns of P. viburni populations in agricultural settings. escholarship.org Research has shown that lures loaded with as little as 25 micrograms of the racemic pheromone can remain effective for at least three months, indicating a prolonged period of activity under field conditions. escholarship.org The effectiveness of these traps correlates with the abundance of the mealybug population, making them a valuable substitute for more labor-intensive manual sampling methods. escholarship.org

Below is a summary of findings from field studies on the efficacy of this compound-baited traps:

Lure LoadingEffective DurationTarget SpeciesApplication
25 microgramsAt least 3 monthsPseudococcus viburniPopulation monitoring

Comparative Chemical Ecology of Mealybug Pheromones

The study of this compound in the context of other mealybug pheromones reveals fascinating patterns in chemical communication. The pheromones of many mealybug species, particularly within the Pseudococcidae family, are often unique, irregular monoterpenoids. nih.govresearchgate.net This structural diversity is a hallmark of their chemical ecology.

For instance, the sex pheromone of the longtailed mealybug, Pseudococcus longispinus, is 2-(1,5,5-trimethylcyclopent-2-en-1-yl)ethyl acetate, while the grape mealybug, Pseudococcus maritimus, utilizes trans-alpha-necrodyl isobutyrate. researchgate.netacs.orgpherobase.com Although all three are monoterpenoid esters, their core structures and substitution patterns are distinct, leading to their species-specific activity.

The following table provides a comparison of the sex pheromones of three Pseudococcus species:

SpeciesCommon NamePheromone Chemical NameChemical Structure
Pseudococcus viburniObscure Mealybug(1R,2R,3S*)-(2,3,4,4-tetramethylcyclopentyl)methyl acetateC₁₂H₂₂O₂
Pseudococcus longispinusLongtailed Mealybug2-(1,5,5-trimethylcyclopent-2-en-1-yl)ethyl acetateC₁₂H₂₀O₂
Pseudococcus maritimusGrape Mealybugtrans-alpha-necrodyl isobutyrateC₁₄H₂₄O₂

This structural variation among closely related species underscores the importance of chemical signaling in maintaining reproductive boundaries.

Evolutionary Implications of Unique Pheromone Structures

The evolution of unique, species-specific pheromones like this compound is thought to be a primary driver of speciation and reproductive isolation in mealybugs. researchgate.net The high fidelity of the signal-receiver system in each species minimizes the chances of hybridization, which could lead to offspring with reduced fitness.

The irregular terpenoid structures of mealybug pheromones, including the novel carbon skeleton of this compound, suggest the presence of unique biosynthetic pathways in these insects. nih.gov The evolutionary pressures that led to the development of these distinct chemical signals are likely complex, involving factors such as the need to avoid cross-attraction in environments where multiple mealybug species coexist. researchgate.net The diversification of these pheromone structures provides a compelling model for studying the evolution of chemical communication systems and their role in the formation of new species. researchgate.net The development of such highly specific mate recognition signals is a crucial step in the evolutionary history of a species. nih.gov

Applications in Chemical Ecology and Integrated Pest Management Research

Development of Synthetic Pheromones for Monitoring and Control Strategies

The development of synthetic pheromones is a cornerstone of modern IPM programs. It involves the precise chemical synthesis of compounds that insects use for communication, particularly for mating. These synthetic versions can be deployed in traps to monitor pest populations, helping to determine the timing and necessity of interventions. In some cases, synthetic pheromones are used in "mating disruption" strategies, where a high concentration of the pheromone is released into the environment to confuse males and prevent them from locating females, thereby reducing reproduction.

Should "Prenyl 5-methylhexanoate" be identified as a component of an insect's pheromone blend, research would focus on developing an efficient and cost-effective synthesis pathway. This would be followed by laboratory and field trials to confirm its biological activity and determine the optimal dosage and release rate for effective monitoring or control.

Potential for Biotechnological Production of Pheromone Components

As an alternative to chemical synthesis, biotechnology offers promising avenues for the production of pheromone components. This often involves genetically engineering microorganisms, such as yeast or bacteria, or even plants, to produce the desired pheromone molecules. Biotechnological production can be more sustainable and cost-effective, particularly for complex chemical structures.

If "this compound" were found to be a natural pheromone, researchers would investigate its biosynthetic pathway within the source insect. This genetic information could then be transferred to a suitable host organism for scalable production. The table below illustrates the general steps and considerations for such a process.

StageDescriptionKey Considerations
Gene Discovery Identifying the genes responsible for the biosynthesis of the pheromone in the insect.Transcriptomic and genomic analysis of the insect's pheromone gland.
Metabolic Engineering Inserting the identified genes into a host organism (e.g., yeast, E. coli, or a plant).Codon optimization, promoter selection, and pathway balancing.
Fermentation/Cultivation Growing the engineered organism in bioreactors or fields to produce the pheromone.Optimization of growth conditions, nutrient media, and extraction methods.
Purification Isolating and purifying the pheromone from the production medium.Development of efficient and scalable downstream processing techniques.

Research on Semiochemical Interactions in Agricultural Ecosystems

Semiochemicals, including pheromones, play a crucial role in mediating interactions between organisms in an ecosystem. Research in this area explores how these chemical signals influence the behavior of pests, their natural enemies, and host plants. Understanding these interactions is vital for developing holistic and ecologically sound pest management strategies.

If "this compound" were a relevant semiochemical, research would investigate its effects on a broader ecological scale. For instance, does it attract not only the target pest but also its natural predators or parasitoids? Does its presence on a host plant deter or attract other herbivores? Answering these questions would be essential for integrating its use into a comprehensive IPM program that minimizes unintended ecological consequences.

Emerging Research Avenues and Future Directions

In-depth Characterization of Unidentified Biosynthetic Genes

The biosynthesis of ester pheromones like prenyl 5-methylhexanoate involves a series of enzymatic reactions, starting from fatty acid metabolism and culminating in the formation of the final ester product. While the general pathways are understood, the specific genes encoding many of the key enzymes remain uncharacterized in numerous insect species.

Prenyltransferases (PTs): A crucial step in the formation of a prenyl ester is the attachment of a prenyl group to an acceptor molecule. This reaction is catalyzed by prenyltransferases. Research has begun to identify and characterize PTs in various organisms, including insects and fungi. bohrium.comnih.govpnas.org For instance, studies on the leaf beetle Monolepta hieroglyphica have identified two classes of prenyltransferases, highlighting their pivotal role in isoprenoid biosynthesis. bohrium.comdp.tech In fungi, genome-based deletion analysis has successfully identified prenyltransferase genes responsible for xanthone synthesis that were located distant from the primary biosynthetic gene cluster. nih.govfrontiersin.org This suggests that a similar approach, combining genomics and functional analysis, could be instrumental in identifying the specific PTs involved in this compound synthesis. Future research will likely focus on transcriptome sequencing of pheromone glands to identify candidate PT genes, followed by heterologous expression and enzymatic assays to confirm their function. peerj.com

Acetyltransferases (ATFs): The final step in the biosynthesis of acetate ester pheromones is the conversion of a fatty alcohol to an acetate ester, a reaction catalyzed by an acetyltransferase. plos.org Despite their critical role, the gene encoding this enzyme has proven elusive and has not been identified in any moth species to date. plos.org This represents a significant knowledge gap. Identifying and characterizing the specific ATF responsible for producing this compound is a key objective. Advanced molecular techniques, including the use of omics technologies, are considered essential for identifying these and other keystone genes in pheromone production pathways. nih.gov

Future research directions will involve:

Transcriptome and Genome Sequencing: Generating high-quality sequences of pheromone glands from insects known to produce this compound to create a catalogue of candidate biosynthetic genes. peerj.comresearchgate.net

Functional Genomics: Employing techniques like RNA interference (RNAi) to knock down the expression of candidate genes and observe the effect on pheromone production.

Heterologous Expression: Expressing candidate genes in systems like yeast or plants to characterize the enzymatic activity and substrate specificity of the encoded proteins. nih.gov

Enzyme Class Function in Biosynthesis Status of Gene Identification Future Research Approach
Prenyltransferase (PT) Catalyzes the attachment of the prenyl group.Identified in some insects and fungi, but specific gene for this compound is likely uncharacterized. bohrium.comnih.govTranscriptome analysis, functional genomics (RNAi), heterologous expression.
Acetyltransferase (ATF) Catalyzes the final esterification step to form the acetate ester.Gene has not been identified at the molecular level in any moth species. plos.orgPheromone gland transcriptomics, proteomic analysis, gene cloning.

Elucidation of Regulatory Mechanisms in Pheromone Production

The production of pheromones is not a continuous process; it is tightly regulated by both internal physiological signals and external environmental cues. The elucidation of these regulatory networks is crucial for a complete understanding of chemical communication.

Hormonal Control: A primary mechanism for regulating pheromone production in insects involves hormones. The two main hormones implicated are Juvenile Hormone (JH) and ecdysteroids. nih.govresearchgate.net

Juvenile Hormone (JH): In many beetle and cockroach species, JH has been shown to regulate pheromone synthesis, often linking it to ovarian development and reproductive maturity. researchgate.netikprress.orgfrontiersin.org

Ecdysteroids: These hormones are also known to be essential regulators of pheromone production, with studies in Drosophila demonstrating that ecdysteroid signaling is vital for the maintenance of cuticular hydrocarbons and the oenocytes that produce them. nih.govfrontiersin.org

Neuropeptide Regulation: In moths, the key regulator is often the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.orgnih.gov This neuropeptide is released from the brain and travels through the hemolymph to the pheromone gland, where it binds to its receptor on the cell membrane. plos.org This binding event triggers a signal transduction cascade, often involving calcium ions as a second messenger, which initiates pheromone production. frontiersin.orgnih.gov

Future research in this area will aim to:

Identify the specific hormonal and neuropeptide pathways that control the timing and quantity of this compound production.

Characterize the receptors for these signaling molecules within the pheromone gland cells.

Investigate how nutritional status and circadian rhythms integrate with these endocrine signals to modulate pheromone output. ikprress.orgwikipedia.org

Advanced Approaches for High-Throughput Analysis of Pheromone Blends

Insect pheromones often consist of a precise blend of multiple components, where the specific ratio is critical for biological activity. nih.gov Analyzing these complex and often volatile mixtures requires sophisticated analytical techniques. The development of advanced, high-throughput methods is a key frontier in chemical ecology.

Modern Analytical Techniques: Traditional analysis has heavily relied on gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net However, recent advancements offer greater sensitivity and speed.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that is widely used for extracting volatile and semi-volatile compounds from the headspace around an insect or from a gland extract. researchgate.netmdpi.com It integrates sampling, extraction, and preconcentration into a single step, allowing for rapid analysis when coupled with GC-MS. mdpi.comnih.gov

Direct Analysis in Real Time (DART-MS) and Laser Desorption/Ionization (LDI-MS): These are ambient ionization techniques that allow for the direct analysis of molecules from surfaces with minimal sample preparation. researchgate.net They offer the potential for high-throughput screening of individual insects to analyze their chemical profiles rapidly. researchgate.net

The development of multi-component lures for pest management, which may contain pheromones for several different species, necessitates these advanced analytical methods to ensure the correct composition and release rates of the blend. nih.govillinois.edu High-throughput screening methods are also essential for testing the biological activity of numerous synthetic blends to identify the most effective attractants. uky.eduresearchgate.net

Analytical Technique Principle Advantage for Pheromone Analysis
SPME-GC-MS Adsorbent-coated fiber extracts volatiles, which are then thermally desorbed into a GC-MS system. researchgate.netSolvent-free, integrates extraction and concentration, high sensitivity. mdpi.comnih.gov
DART-MS Ionizes small molecules directly from a surface using a stream of heated, excited gas. researchgate.netRapid analysis with minimal sample preparation, suitable for high-throughput screening. researchgate.net
LDI-MS Uses a laser to desorb and ionize molecules directly from a surface. researchgate.netHigh spatial resolution, allows for profiling of single, intact insects. researchgate.net

Expanding Understanding of Diverse Ecological Roles beyond Sexual Communication

While this compound is often associated with sexual attraction, it is increasingly recognized that pheromones can mediate a wide array of behaviors and ecological interactions beyond mating. wikipedia.org

Aggregation and Social Behavior: Aggregation pheromones, produced by one or both sexes, can attract conspecifics to a specific location for purposes such as mass attack on a host plant (as seen in bark beetles), defense against predators, or finding suitable habitats. wikipedia.orgresearchgate.net In eusocial insects like ants and bees, pheromones are the chemical language that governs colony harmony, marking trails to food sources, and regulating social hierarchy. frontiersin.orgwikipedia.org

Interspecific Communication (Allelochemicals): The function of a chemical signal is not always limited to the species that produces it. Pheromones can be intercepted by other species, where they function as allelochemicals.

Kairomones: Predators and parasitoids often eavesdrop on the pheromones of their prey or hosts to locate them. In this context, the pheromone acts as a kairomone, benefiting the receiver but not the emitter.

Synomones: In some cases, plants have evolved to produce insect sex pheromones to attract pollinators, an interaction that benefits both the plant and the insect. frontiersin.org

Future research will explore the broader ecological context of this compound, investigating whether it, or its blend components, play roles in:

Attracting both sexes for aggregation.

Functioning as an alarm pheromone to warn conspecifics of danger. frontiersin.org

Mediating interactions with host plants or natural enemies. nih.gov

This expanded view of pheromone function is critical for developing ecologically sound pest management strategies, such as the "push-pull" system, which uses a combination of repellents and attractants to manipulate insect behavior. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Prenyl 5-methylhexanoate in laboratory settings?

  • Methodological Approach : Synthesis typically involves esterification of 5-methylhexanoic acid with prenol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification steps may include fractional distillation or column chromatography to isolate the ester. Ensure reaction conditions (temperature, solvent, molar ratios) are optimized to minimize side products. Preclinical guidelines recommend documenting catalyst sources, reaction kinetics, and purity validation via NMR or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Approach : Use spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm ester linkage and absence of unreacted precursors.
  • GC-MS : Quantify purity and detect volatile impurities.
  • FTIR : Verify functional groups (e.g., ester carbonyl stretch at ~1740 cm1^{-1}). Calibrate instruments using certified reference standards and report detection limits .

Q. What experimental designs are suitable for studying this compound’s stability under varying storage conditions?

  • Methodological Approach : Conduct accelerated stability studies:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (controlled vs. ambient), and light exposure.
  • Sampling Intervals : Assess degradation at 0, 1, 3, and 6 months via HPLC or GC.
  • Data Analysis : Use Arrhenius equations to predict shelf life. Document deviations from ICH guidelines for photostability testing .

Advanced Research Questions

Q. How can conflicting data on this compound’s spectroscopic properties be resolved?

  • Methodological Approach :

  • Reproducibility Checks : Replicate experiments using identical reagents and instrumentation.
  • Comparative Analysis : Cross-validate results with alternative techniques (e.g., LC-MS vs. GC-MS).
  • Error Source Identification : Investigate batch variability in starting materials or instrumental calibration drift. Apply PICOT frameworks to isolate variables (e.g., Population: reagent purity; Intervention: analytical method) .

Q. What strategies validate the accuracy of computational models predicting this compound’s physicochemical properties?

  • Methodological Approach :

  • Model Calibration : Compare DFT-calculated parameters (e.g., logP, vapor pressure) with empirical data.
  • Sensitivity Analysis : Test model robustness by varying input parameters (e.g., solvation energy, bond angles).
  • Peer Validation : Share datasets and code via open-access platforms for independent verification. Follow NIH guidelines for transparent reporting of computational protocols .

Q. How can researchers design experiments to investigate this compound’s metabolic pathways in biological systems?

  • Methodological Approach :

  • In Vitro Studies : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites via UPLC-QTOF-MS.
  • Isotopic Labeling : Track 13^{13}C-labeled compounds to elucidate degradation pathways.
  • Kinetic Modeling : Derive Michaelis-Menten parameters for enzyme interactions. Ensure ethical compliance for biological samples .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Approach :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine LD50_{50}.
  • ANOVA with Post Hoc Tests : Compare toxicity across concentrations.
  • Uncertainty Quantification : Report confidence intervals and effect sizes. Use GRADE criteria to assess evidence strength in systematic reviews .

Methodological Frameworks

  • Experimental Design : Apply PICOT to define population (e.g., chemical batches), intervention (e.g., synthesis method), and outcomes (e.g., purity thresholds) .
  • Data Contradictions : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .
  • Literature Synthesis : Conduct systematic reviews with PRISMA guidelines to resolve conflicting findings in existing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.